4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
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Description
4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H13N5S and its molecular weight is 235.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that 4-amino-5-[4-(dimethylamino)phenyl]-4h-1,2,4-triazole-3-thiol may have a similar range of targets .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Biological Activity
4-Amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 76457-90-4) is a compound characterized by a triazole ring and a thiol functional group. Its unique structure, which includes a dimethylamino group attached to the phenyl ring, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, analgesic, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃N₅S. The presence of the thiol (-SH) and amino (-NH₂) groups contributes to its reactivity and biological interactions. The compound is classified as an irritant due to its chemical nature .
Antifungal Properties
Research indicates that derivatives of triazole compounds exhibit significant antifungal activity. The thiol group in this compound may enhance its interaction with fungal enzymes involved in metabolism. Preliminary studies suggest that this compound can inhibit fungal growth effectively, making it a candidate for further pharmacological evaluation.
Analgesic and Anti-inflammatory Effects
Studies have demonstrated that related compounds in the triazole family possess analgesic and anti-inflammatory properties. For instance, derivatives synthesized from 4-amino-5-substituted phenyl triazoles have shown promising results in animal models for pain relief and inflammation reduction. These effects are likely mediated through inhibition of specific pathways involved in pain signaling and inflammatory responses .
Antioxidant Activity
The presence of the thiol group may also confer antioxidant properties to the compound. Thiols are known to scavenge free radicals and protect cells from oxidative stress. This suggests potential applications in treating conditions associated with oxidative damage, such as neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Key Features |
---|---|---|
5-[4-(Dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | C₁₁H₁₅N₄S | Lacks amino group; may exhibit different biological activities |
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₉H₈N₄S | No dimethylamino substitution; simpler structure |
5-[4-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | C₁₂H₁₆N₄S | Contains an ethyl group; potential for different solubility properties |
The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.
Case Studies
Several studies have explored the pharmacological potential of triazole derivatives:
- Antidepressant Activity : A study involving Schiff bases derived from triazoles indicated significant antidepressant effects when tested using the forced swim test method. Among these derivatives, those structurally related to 4-amino-5-[4-(dimethylamino)phenyl]-triazoles showed promising results .
- Anticancer Activity : In vitro studies have assessed the cytotoxic effects of triazole derivatives against various cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards melanoma cells while sparing non-malignant cells .
Properties
IUPAC Name |
4-amino-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14(2)8-5-3-7(4-6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCHXMAUODTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.